

Solubility and Stability of 2-Chloroquinazoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Chloroquinazoline

Cat. No.: B1345744

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Introduction

2-Chloroquinazoline is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for its effective use in synthesis, screening, and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility and stability of **2-Chloroquinazoline**, alongside detailed experimental protocols for their determination.

Physicochemical Properties of 2-Chloroquinazoline

Property	Value	Source
Chemical Formula	C ₈ H ₅ CIN ₂	[1] [2]
Molecular Weight	164.59 g/mol	[1] [2]
Appearance	Solid	[1]
CAS Number	6141-13-5	[1] [2]

Solubility Profile

While specific quantitative solubility data for **2-Chloroquinazoline** in common organic solvents is not extensively documented in publicly available literature, a qualitative assessment can be made based on the physicochemical properties of related heterocyclic compounds. Polar aprotic solvents are generally effective for dissolving such molecules.

Table 2.1: Qualitative and Experimentally Determined Solubility of **2-Chloroquinazoline**

Solvent	Solvent Type	Qualitative Solubility	Experimentally Determined Solubility (mg/mL)	Experimentally Determined Molar Solubility (M)
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Expected to be soluble	Data to be determined	Data to be determined
N,N-Dimethylformamide (DMF)	Polar Aprotic	Expected to be soluble	Data to be determined	Data to be determined
Acetonitrile (ACN)	Polar Aprotic	Expected to be soluble	Data to be determined	Data to be determined
Ethanol (EtOH)	Polar Protic	Expected to be sparingly soluble	Data to be determined	Data to be determined
Methanol (MeOH)	Polar Protic	Expected to be sparingly soluble	Data to be determined	Data to be determined
Water	Polar Protic	Expected to be poorly soluble	Data to be determined	Data to be determined

Note: The determination of precise solubility values requires experimental validation. A detailed protocol for kinetic solubility assessment is provided in Section 4.1.

Stability Profile

The stability of **2-Chloroquinazoline** is a critical parameter for its storage and handling, as well as for the reliability of experimental results. Degradation can be influenced by several factors,

including pH, temperature, and light. While specific degradation kinetics for **2-Chloroquinazoline** are not readily available, studies on analogous quinazoline derivatives indicate potential instability under certain conditions, particularly in alkaline environments. For instance, a study on a related quinazoline derivative revealed significant degradation under alkaline conditions, while showing negligible degradation under acidic, oxidative, thermal, and photolytic stress[3]. Conversely, another study suggested that a different quinazoline derivative in a DMSO solution may be unstable[4].

Table 3.1: Stability of **2-Chloroquinazoline** under Stress Conditions (to be determined)

Stress Condition	Test Parameters	% Degradation (Time-dependent)	Major Degradants
Acidic Hydrolysis	0.1 N HCl, RT, 40°C, 60°C	Data to be determined	Data to be determined
Basic Hydrolysis	0.1 N NaOH, RT, 40°C, 60°C	Data to be determined	Data to be determined
Oxidative Degradation	3-30% H ₂ O ₂ , RT, 40°C	Data to be determined	Data to be determined
Thermal Degradation	Solid state & solution, 60°C, 80°C	Data to be determined	Data to be determined
Photostability	Solid state & solution, ICH Q1B options	Data to be determined	Data to be determined

Note: A detailed protocol for conducting stability studies and developing a stability-indicating HPLC method is provided in Section 4.2.

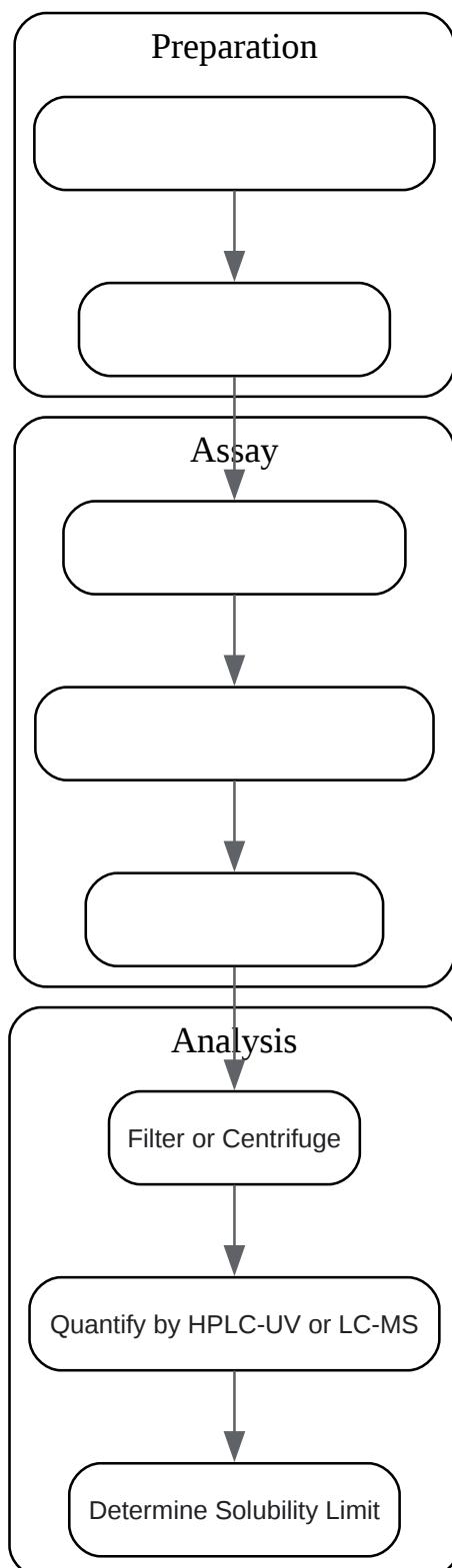
Experimental Protocols

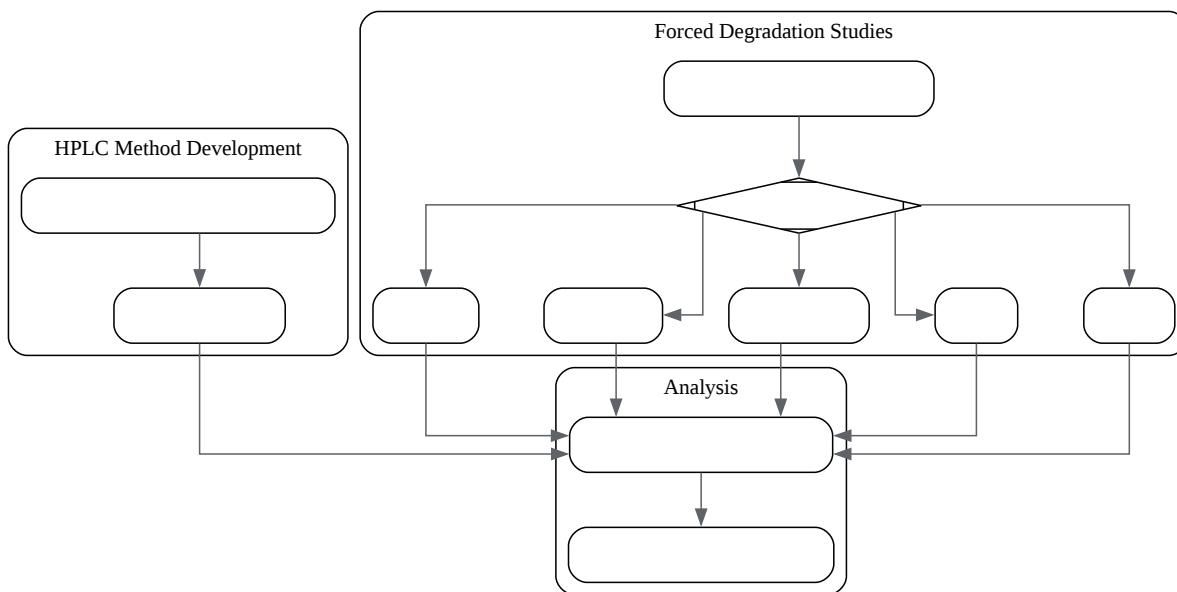
Kinetic Solubility Determination (Shake-Flask Method)

This protocol outlines a high-throughput method to determine the kinetic solubility of **2-Chloroquinazoline** in aqueous buffer, which is particularly relevant for early-stage drug discovery.

Methodology:

- Preparation of Stock Solution: Prepare a 10 mM stock solution of **2-Chloroquinazoline** in 100% DMSO.
- Serial Dilution: Serially dilute the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
- Incubation: Add a small volume (e.g., 2 μ L) of each DMSO stock concentration to a 96-well filter plate. Add an appropriate volume of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.
- Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium[5].
- Separation of Undissolved Compound: Filter the samples through the 96-well filter plate into a clean collection plate. Alternatively, centrifuge the plate and collect the supernatant.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5].
- Data Analysis: Construct a calibration curve from the serial dilutions of the stock solution and determine the solubility limit.





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